molecular formula C12H17N3O B1284933 1-(2-Aminophenyl)piperidine-4-carboxamide CAS No. 954587-51-0

1-(2-Aminophenyl)piperidine-4-carboxamide

Cat. No. B1284933
CAS RN: 954587-51-0
M. Wt: 219.28 g/mol
InChI Key: JVCKBCDBNNVCTB-UHFFFAOYSA-N
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Description

“1-(2-Aminophenyl)piperidine-4-carboxamide” is a synthetic compound with the CAS Number: 954587-51-0 . It has a molecular weight of 219.29 and its IUPAC name is 1-(2-aminophenyl)-4-piperidinecarboxamide . The compound is a pale gray solid and is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17N3O/c13-10-3-1-2-4-11(10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a pale gray solid . It has a molecular weight of 219.29 and is stored at temperatures between 0-8°C .

Scientific Research Applications

APPC has been used in various scientific research applications, including in the development of new pharmaceuticals and in the study of biochemical and physiological processes. APPC has been used in the synthesis of various drugs, such as the anti-inflammatory drug indomethacin and the antidepressant drug amitriptyline. It has also been used in the synthesis of various other compounds, such as the insecticide triflumuron and the herbicide atrazine. In addition, APPC has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell signaling pathways, and the regulation of protein-protein interactions.

Mechanism of Action

The mechanism of action of APPC is not fully understood. However, it is believed to act by binding to specific receptors in the cell membrane, which then triggers a cascade of events that leads to the desired physiological or biochemical response. For example, APPC has been shown to bind to the serotonin receptor 5-HT2A, which leads to the activation of certain signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
APPC has been shown to have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, antidepressant, and insecticidal effects. In addition, APPC has been shown to regulate gene expression, cell signaling pathways, and protein-protein interactions.

Advantages and Limitations for Lab Experiments

APPC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. In addition, APPC is relatively stable and has a low toxicity. However, APPC has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for APPC. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Another potential direction is to develop new synthesis methods for APPC that are more efficient and cost-effective. In addition, further research could be conducted to explore the use of APPC in the development of new pharmaceuticals and other compounds. Finally, further research could be conducted to explore the potential applications of APPC in biotechnology, such as in the development of new diagnostic tests and therapeutic agents.

Synthesis Methods

APPC can be synthesized by a variety of methods. The most commonly used method is the reaction of an amine with an aldehyde or a ketone. In this method, an amine is first reacted with an aldehyde or ketone in a nucleophilic addition reaction. The resulting product is then reduced with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to give the desired product. Other methods of synthesis include the reaction of an amine with an acid chloride, the reaction of an amine with an ester, and the reaction of an amine with an isocyanate.

properties

IUPAC Name

1-(2-aminophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-3-1-2-4-11(10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKBCDBNNVCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270094
Record name 1-(2-Aminophenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954587-51-0
Record name 1-(2-Aminophenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954587-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminophenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)piperidine-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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